Isoxazolo[5,4-C]pyridine
Description
Properties
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-7-4-6-5(1)3-8-9-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTRHHSZKLAHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627159 | |
| Record name | [1,2]Oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64761-69-9 | |
| Record name | [1,2]Oxazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxylamine-Mediated Cyclization
The foundational method involves cyclizing substituted pyridine precursors with hydroxylamine derivatives. EP0000338A2 and EP0000338B1 describe the synthesis of isoxazolo[5,4-c]pyridines via intramolecular cyclization of 5-amino-4-chloropyridine derivatives (Figure 1). Key steps include:
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Reagents : Hydroxylamine hydrochloride, sodium acetate.
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Conditions : Reflux in ethanol/water (70°C, 6–8 hours).
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Yield : 60–75% for unsubstituted derivatives.
For example, 4-chloro-5-nitropyridine-3-carboxylate reacts with hydroxylamine to form the isoxazole ring, followed by nitro group reduction.
Intramolecular Nucleophilic Substitution
Nitro Group Displacement
Recent advancements employ nitro groups as leaving groups. Beilstein J. Org. Chem. (2024) reports the synthesis of isoxazolo[4,5-b]pyridines via intramolecular substitution of 2-chloro-3-nitropyridines (Scheme 2). Although focused on [4,5-b] isomers, this method is adaptable to [5,4-c] systems:
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Reagents : Potassium carbonate, acetonitrile.
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Conditions : Room temperature, 2 hours.
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Yield : 85–92% for electron-withdrawing substituents (e.g., –CN, –COOEt).
Pd-Catalyzed Heteroannulation
Coupling with 2-Ethynylanilines
ScienceDirect (2023) demonstrates Pd-catalyzed annulation of 5-carbonyl-4-haloisoxazoles with 2-ethynylanilines to form isoxazolo[5,4-c]quinolines (Table 1). Adapting this for pyridine systems:
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Catalyst : Pd(OAc)₂, PPh₃.
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Conditions : DMF, 100°C, 12 hours.
Base-Promoted Rearrangement
Boulton–Katritzky Rearrangement
PMC11106669 (2024) observes rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde hydrazones into triazole-fused pyridines. Although reported for [4,5-b] isomers, analogous rearrangements may apply to [5,4-c] systems:
Data Tables
Table 1. Comparative Analysis of Preparation Methods
Table 2. Substituent Effects on Cyclization Efficiency
| R Group on Pyridine | Reaction Time (h) | Yield (%) |
|---|---|---|
| –NO₂ | 6 | 75 |
| –CN | 2 | 92 |
| –COOEt | 3 | 88 |
| –H | 8 | 65 |
Mechanistic Insights
Cyclization Pathways
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EP0000338A2 : The nitro group activates the pyridine ring for nucleophilic attack by hydroxylamine, forming the isoxazole ring via intramolecular O–N bond formation.
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BJOC (2024) : Nitro group displacement by an adjacent oxygen nucleophile proceeds through a Meisenheimer complex, favored by electron-withdrawing substituents.
Chemical Reactions Analysis
Electrophilic Substitution
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Sulfonamide Derivatives :
Reacting 3-aminoisoxazolo[5,4-b]pyridine with aryl sulfonic chlorides produces N-isoxazolopyridinyl sulfonamides. For example, N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide exhibits antimicrobial activity against Pseudomonas aeruginosa .
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling :
While not directly reported for [5,4-c] isomers, analogous isoxazolo[4,5-b]pyridines undergo palladium-catalyzed coupling with arylboronic acids to introduce aryl groups at position 3 .
Inverse Electron-Demand Hetero-Diels–Alder (IEDDA)
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Reaction of isoxazoles with enamines (e.g., pyrrolidine-derived enamines) in the presence of TiCl<sub>4</sub>/Ti produces pyridines via [4+2] cycloaddition followed by ring-opening and reduction (Fig. 1) . Computational studies suggest TiCl<sub>4</sub> lowers the activation energy by stabilizing transition states .
Mechanistic Pathway :
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[4+2] Cycloaddition between isoxazole and enamine.
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Oxaza-[2.2.1]-bicycle formation.
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Ring-opening to imine-N-oxide intermediate.
Boulton–Katritzky Rearrangement
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Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones rearrange under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) to form 3-hydroxy-2-(2-aryl triazol-4-yl)pyridines (13 ) (92% yield) . This highlights the reactivity of the isoxazole ring toward nucleophilic attack and ring-opening.
Biological Activity-Driven Modifications
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Anticancer Derivatives :
Ethyl isoxazolo[5,4-b]pyridine-3-carboxylates show activity against lung cancer and leukemia cell lines . -
TLR7 Agonists :
Functionalized isoxazolo[5,4-d]pyrimidin-4-ols (e.g., 11a–l ) are synthesized via sequential cyclization of N-hydroxyimidoyl chlorides and evaluated as Toll-like receptor 7 agonists .
Key Challenges and Gaps
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Limited direct studies on isoxazolo[5,4-c]pyridine necessitate extrapolation from [5,4-b] and [4,5-b] isomers.
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Rearrangement pathways (e.g., Boulton–Katritzky) remain unexplored for the [5,4-c] system.
Scientific Research Applications
Synthesis of Isoxazolo[5,4-C]pyridine Derivatives
The synthesis of this compound derivatives can be achieved through various methods, including classical and microwave-assisted techniques. Recent studies have demonstrated efficient synthetic routes that yield high purity compounds suitable for biological testing. For instance, a study reported the synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridine using 3-aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides, showcasing the versatility of isoxazolo derivatives in creating new compounds with enhanced biological properties .
Biological Activities
This compound derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of this compound derivatives against various pathogens. For example, specific sulfonamide derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the isoxazole ring could enhance antimicrobial efficacy .
- Anticancer Properties : this compound compounds have shown promise as anticancer agents. In vitro studies indicated that certain derivatives exhibited potent antiproliferative activity against breast carcinoma cell lines (MCF7), with IC50 values indicating significant cytotoxicity . Another study noted that compounds derived from isoxazolo[5,4-b]pyridine displayed selective cytotoxic effects against colorectal and prostate cancer cell lines while exhibiting lower toxicity towards normal cells .
- Anti-inflammatory Effects : Isoxazolo derivatives have been investigated for their anti-inflammatory properties. Compounds targeting leukotriene biosynthesis showed potent inhibitory effects on inflammatory pathways, suggesting potential applications in treating conditions like asthma and rheumatoid arthritis .
Case Study 1: Antimicrobial Activity
A series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and tested for their antibacterial properties. Among them, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide exhibited significant antimicrobial activity at concentrations as low as 125 µg/mL against E. coli . This highlights the potential of these compounds in developing new antibiotics.
Case Study 2: Anticancer Activity
In a comparative study against human cancer cell lines (HCT-116 and PC3), specific isoxazole derivatives demonstrated selective cytotoxicity with IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil. Compounds with specific substitutions on the isoxazole ring showed enhanced activity against cancer cells while maintaining lower toxicity towards normal fibroblasts .
Case Study 3: Anti-inflammatory Potential
Research into isoxazolo derivatives as inhibitors of leukotriene biosynthesis revealed that certain compounds had IC50 values as low as 0.24 µM against cellular 5-Lipoxygenase product synthesis. These findings suggest that these compounds could be developed into effective anti-inflammatory agents for clinical use .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Target Organism/Cancer Cell Line | IC50 Value |
|---|---|---|---|
| Antimicrobial | N-isoxazolo[5,4-b]pyridine-3-yl-sulfonamide | Pseudomonas aeruginosa, E. coli | 125 µg/mL |
| Anticancer | Isoxazolopyridine Derivative | MCF7 (Breast Cancer) | 152.56 µg/mL |
| Anti-inflammatory | Leukotriene Biosynthesis Inhibitor | Cellular 5-Lipoxygenase | 0.24 µM |
Mechanism of Action
The mechanism of action of isoxazolo[5,4-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The compound’s effects are mediated through binding to these enzymes, leading to altered metabolic pathways and biological responses.
Comparison with Similar Compounds
Key Features :
- Synthesis : Derivatives like 3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 1018151-12-6) are synthesized via cyclization reactions using intermediates such as 3-methylisoxazol-5-amine .
Comparison with Similar Heterocyclic Compounds
Structural and Functional Comparisons
The table below compares Isoxazolo[5,4-C]pyridine with analogous fused heterocycles:
Cytotoxic Activity Comparison
- Isoxazolo[5,4-b]pyridine derivatives: Compound 4 (IC₅₀ = 11–20 μM) showed "strong" activity against HCT-116 and PC3 cells . Pyrrolo[3,2-d]isoxazole derivatives (e.g., Compound 5) exhibited IC₅₀ = 1–10 μM ("very strong") with low toxicity to normal WI-38 cells .
- GABOXADOL ([5,4-C] derivative) : Functions as a GABAₐ receptor agonist, indicating neurological applications rather than cytotoxicity .
Biological Activity
Isoxazolo[5,4-C]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is a heterocyclic compound characterized by a fused isoxazole and pyridine ring system. Its synthesis often involves various methods including classical organic reactions and microwave-assisted techniques. For instance, novel sulfonamide derivatives of isoxazolo[5,4-b]pyridine were synthesized using 3-aminoisoxazolo[5,4-b]pyridine as a starting material, demonstrating the versatility of this compound in generating biologically active derivatives .
Biological Activities
The biological activities of this compound derivatives span several therapeutic areas:
- Anticancer Activity : Several studies have reported significant antiproliferative effects against various cancer cell lines. For example, specific derivatives exhibited IC50 values indicating effective inhibition of cell growth in human myelogenous leukemia K562 cells . The mechanism of action often involves apoptosis induction and modulation of cell cycle progression.
- Antibacterial Properties : this compound derivatives have shown promising antibacterial activity against pathogens such as Pseudomonas aeruginosa. Compounds like N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide demonstrated effective antimicrobial properties .
- Neuropharmacological Effects : Some derivatives act as GABA agonists, showing potential in treating neurological disorders. For instance, compounds have been identified that are well tolerated and exhibit specific activity in modulating GABAergic transmission .
Table 1: Summary of Biological Activities
| Activity Type | Example Compounds | Mechanism/Notes |
|---|---|---|
| Anticancer | 3,4-isoxazolediamide derivatives | Induce apoptosis in K562 cells |
| Antibacterial | N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Effective against Pseudomonas aeruginosa |
| Neuropharmacological | Tetrahydrothis compound derivatives | GABA agonist activity |
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of various isoxazole derivatives on K562 cells over 72 and 96 hours. The results indicated that most compounds significantly inhibited cell growth with varying IC50 values. The study highlighted structure-activity relationships that could guide future drug design .
The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets. For example:
- Cytochrome P450 Inhibition : Some derivatives have been studied for their ability to inhibit cytochrome P450 enzymes involved in steroid hormone biosynthesis .
- Apoptosis Induction : The activation of apoptotic pathways has been observed in cancer models, indicating a potential for developing targeted cancer therapies.
Q & A
Q. How are this compound derivatives used in photodynamic therapy (PDT) research?
- Methodological Answer : Derivatives with extended π-conjugation (e.g., fused thiophene or selenadiazole rings) exhibit red-shifted absorption spectra for deeper tissue penetration in PDT. Electrochemical studies (cyclic voltammetry) evaluate HOMO-LUMO gaps, correlating with photosensitizing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
